

Ethyl (2R)-2,3-epoxypropanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl (2R)-2,3-epoxypropanoate**

Cat. No.: **B145722**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl (R)-(+)-glycidate, is a chiral epoxide of significant interest in synthetic organic chemistry. Its stereodefined structure makes it a valuable building block for the synthesis of a wide array of complex, biologically active molecules, including pharmaceuticals. This technical guide provides an in-depth overview of the physical properties of **Ethyl (2R)-2,3-epoxypropanoate**, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

The physical characteristics of **Ethyl (2R)-2,3-epoxypropanoate** are crucial for its handling, purification, and application in synthesis. A summary of these properties is presented below.

Property	Value	Reference(s)
IUPAC Name	Ethyl (2R)-oxirane-2-carboxylate	[1]
Synonyms	(R)-(+)-Ethyl glycide, (+)-Ethyl (2R)-oxiranecarboxylate, Ethyl (R)-(+)-2,3-epoxypropanoate	[1]
CAS Number	111058-33-4	[1]
Molecular Formula	C ₅ H ₈ O ₃	[1]
Molecular Weight	116.12 g/mol	[1]
Appearance	Clear colorless to pink or yellowish liquid	[2]
Boiling Point	68-69 °C at 15 mmHg	[1]
Density	1.180 ± 0.06 g/cm ³ (Predicted)	[1]
Refractive Index (n _D ²⁰)	1.419 - 1.421	[1]
Specific Optical Rotation ([α] _D ²⁰)	+12.5° (c=1, CHCl ₃)	
Flash Point	45 °C	[1]

Experimental Protocols

Accurate determination of the physical properties of **Ethyl (2R)-2,3-epoxypropanoate** is essential for quality control and reaction monitoring. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of a small sample of **Ethyl (2R)-2,3-epoxypropanoate**.

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Small test tube (e.g., ignition tube)
- Capillary tube (sealed at one end)
- Heating mantle or Bunsen burner
- Stand and clamps

Procedure:

- A small amount (approximately 0.5 mL) of **Ethyl (2R)-2,3-epoxypropanoate** is placed into the small test tube.
- The capillary tube, with its sealed end uppermost, is placed inside the test tube.
- The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped so that it is immersed in the heat-transfer fluid (e.g., mineral oil) within the Thiele tube or oil bath.
- The apparatus is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a rapid and continuous stream of bubbles is observed.
- The heat source is removed, and the bath is allowed to cool slowly with constant stirring.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Objective: To determine the density of **Ethyl (2R)-2,3-epoxypropanoate**.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using the analytical balance.
- The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.
- The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and calculating the volume from the known density of water at that temperature.
- The pycnometer is then emptied, dried thoroughly, and filled with **Ethyl (2R)-2,3-epoxypropanoate**.
- The filled pycnometer is again brought to thermal equilibrium in the constant temperature water bath.
- The mass of the pycnometer filled with the sample is accurately measured.
- The density of the sample is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the refractive index of **Ethyl (2R)-2,3-epoxypropanoate**.

Apparatus:

- Abbe refractometer

- Constant temperature water bath connected to the refractometer
- Sodium lamp (for D-line at 589 nm)
- Dropper
- Lens tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

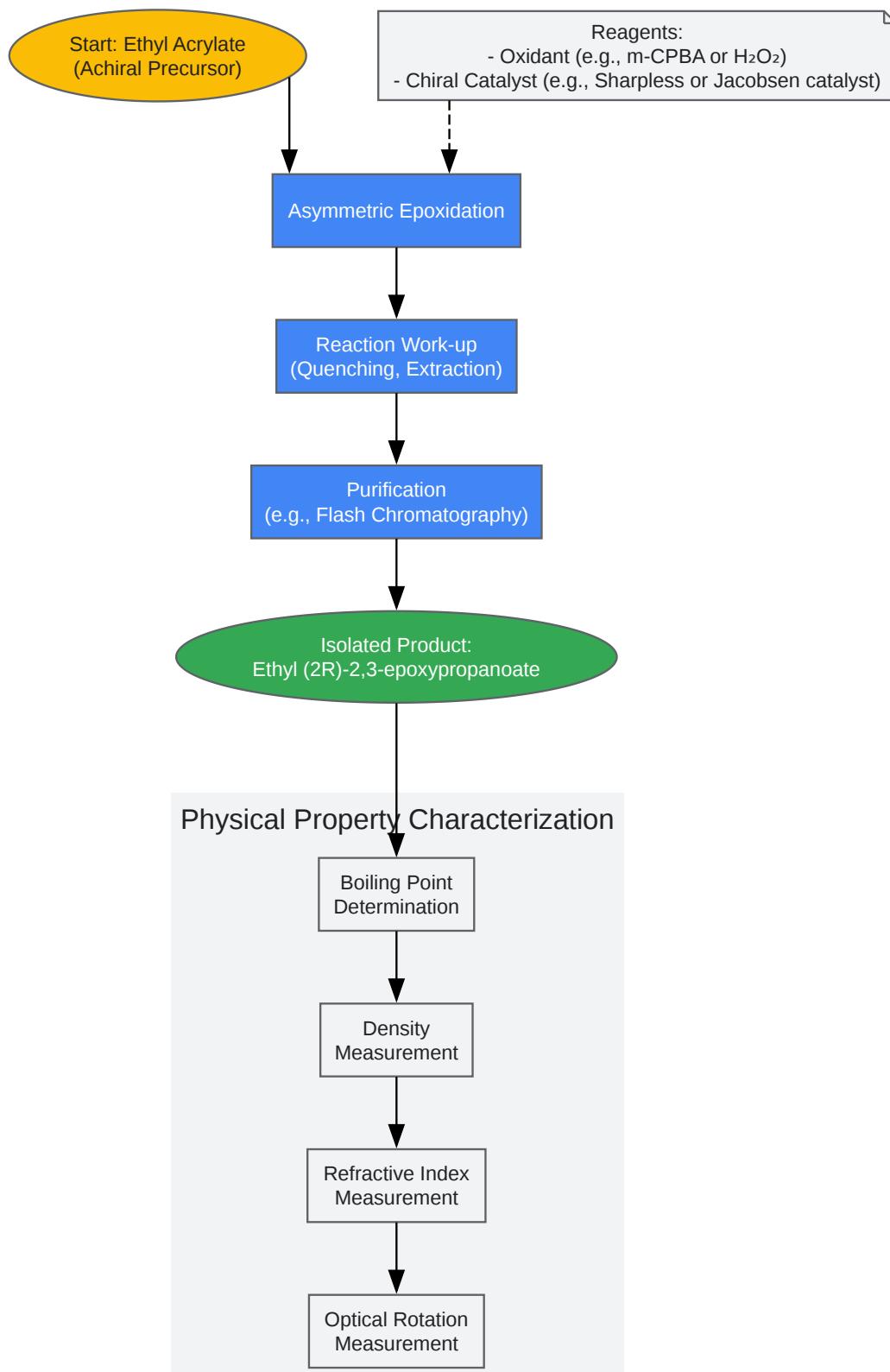
- The prisms of the Abbe refractometer are cleaned with a soft lens tissue and a small amount of solvent, then allowed to dry completely.
- The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- The temperature of the refractometer is regulated to a constant value (e.g., 20 °C) by circulating water from the constant temperature bath.
- A few drops of **Ethyl (2R)-2,3-epoxypropanoate** are placed on the surface of the lower prism using a clean dropper.
- The prisms are closed and locked.
- The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.
- The dispersion and refractive index controls are adjusted until the dividing line between the light and dark fields is sharp and coincides with the intersection of the crosshairs.
- The refractive index is read directly from the scale.

Determination of Specific Optical Rotation

Objective: To measure the specific optical rotation of the chiral molecule **Ethyl (2R)-2,3-epoxypropanoate**.

Apparatus:

- Polarimeter


- Sodium lamp (for D-line at 589 nm)
- Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
- Volumetric flask
- Analytical balance

Procedure:

- A solution of **Ethyl (2R)-2,3-epoxypropanoate** is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask. The concentration (c) is calculated in g/mL.
- The polarimeter is calibrated by filling the polarimeter cell with the pure solvent and setting the reading to zero.
- The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present in the light path.
- The cell is placed in the polarimeter, and the observed rotation (α) is measured.
- The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Synthesis and Characterization Workflow

The enantioselective synthesis of **Ethyl (2R)-2,3-epoxypropanoate** is commonly achieved through the epoxidation of an achiral starting material using a chiral catalyst. A typical workflow for its synthesis and subsequent characterization is outlined below.

[Click to download full resolution via product page](#)

Workflow for the synthesis and characterization of **Ethyl (2R)-2,3-epoxypopropane**.

Conclusion

Ethyl (2R)-2,3-epoxypropanoate is a versatile chiral building block with well-defined physical properties. The experimental protocols provided in this guide offer standardized methods for the accurate determination of these properties, which is fundamental for its application in research and development. The outlined synthetic and characterization workflow provides a logical framework for its preparation and quality assessment. This comprehensive technical information is intended to support researchers and scientists in the effective utilization of this important chemical entity in the synthesis of complex molecules and in drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [Ethyl (2R)-2,3-epoxypropanoate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145722#ethyl-2r-2-3-epoxypropanoate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com